

# Technical Guide: Structure Elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide

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## Compound of Interest

**Compound Name:** *N*-(5-*iodo*-3-methyl-pyridin-2-*yl*)-2,2-dimethyl-propionamide

**Cat. No.:** B1298615

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## Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. The document outlines the core chemical properties, a probable synthetic route, and the expected analytical data based on spectroscopic principles and data from analogous compounds. Detailed experimental protocols for key analytical techniques are provided to aid in the practical characterization of this molecule. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

## Introduction

N-(5-iodo-3-methyl-2-pyridyl)pivalamide is a halogenated pyridyl-amide derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The presence of an iodine atom provides a site for further functionalization, for example, through cross-coupling reactions, making it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical reactivity and for the development of new chemical entities.

## Chemical Structure and Properties

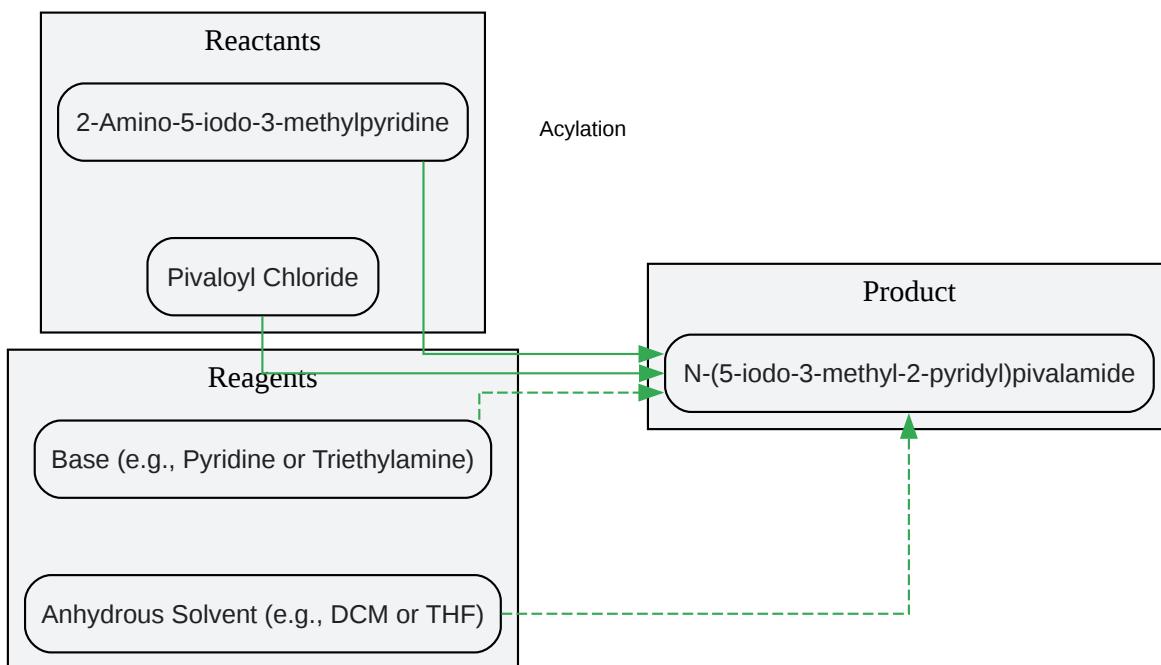
The fundamental properties of N-(5-iodo-3-methyl-2-pyridyl)pivalamide are summarized in the table below.

Property	Value	Reference
CAS Number	677327-29-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> IN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	318.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I	
Physical Appearance	Expected to be a solid at room temperature.	

Note: Canonical SMILES and physical appearance are predicted based on the chemical structure.

## Synthesis Pathway

A plausible synthetic route for N-(5-iodo-3-methyl-2-pyridyl)pivalamide involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. This is a standard method for the formation of amides.



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**Figure 1:** Proposed synthesis pathway for N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

## Experimental Protocol: Synthesis

- Reaction Setup: To a solution of 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.5 eq).
- Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

## Structure Elucidation Data (Predicted)

The following tables summarize the expected quantitative data from key analytical techniques for the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. These are predicted values based on the analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.1	d	1H	Pyridine H-6
~ 7.8	d	1H	Pyridine H-4
~ 2.3	s	3H	Pyridine - $\text{CH}_3$
~ 1.3	s	9H	Pivaloyl - $\text{C}(\text{CH}_3)_3$
~ 7.5 (broad)	s	1H	Amide -NH

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 177	C=O (Amide)
~ 150	Pyridine C-2
~ 148	Pyridine C-6
~ 145	Pyridine C-4
~ 125	Pyridine C-3
~ 85	Pyridine C-5 (C-I)
~ 40	Pivaloyl quaternary C
~ 27	Pivaloyl -C(CH <sub>3</sub> ) <sub>3</sub>
~ 18	Pyridine -CH <sub>3</sub>

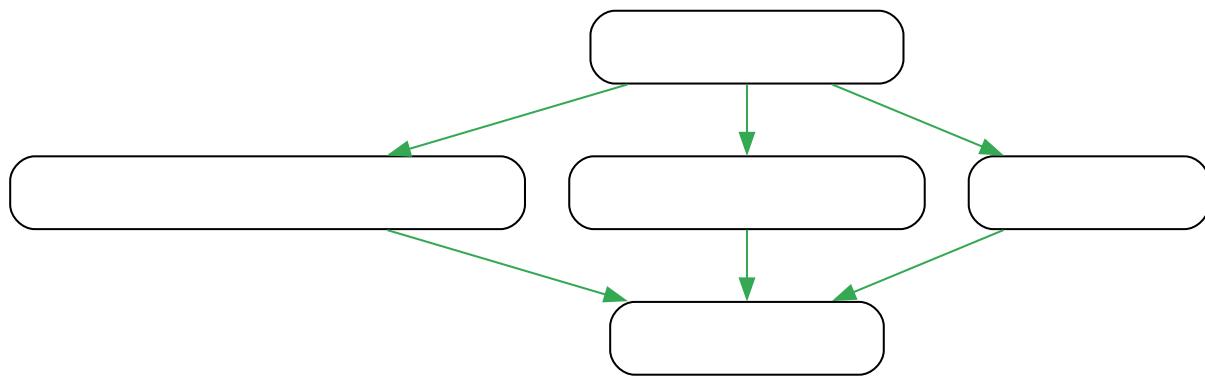
## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Technique	Expected m/z [M+H] <sup>+</sup>	Expected [M] <sup>+</sup>
ESI-MS	319.0356	-
EI-MS	-	318.0278

## Experimental Protocols for Characterization

The workflow for the structural characterization of a synthesized compound is outlined below.



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**Figure 2:** Experimental workflow for structure elucidation.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the  $^1\text{H}$  NMR signals and assign the chemical shifts based on multiplicity, integration, and correlation with the  $^{13}\text{C}$  NMR data.

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: For Electrospray Ionization (ESI), the sample is introduced into the mass spectrometer via direct infusion or through an LC system. For Electron Ionization (EI), the

sample is typically introduced via a direct insertion probe or a GC inlet.

- Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
- Analysis: Determine the molecular weight from the molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ). Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

## Conclusion

The structural elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide can be systematically achieved through a combination of synthesis and spectroscopic analysis. This guide provides the foundational information and protocols necessary for its characterization. The predicted spectroscopic data serves as a benchmark for researchers working with this compound. The methodologies described are standard in the field of organic and medicinal chemistry and are applicable to the characterization of a wide range of small molecules.

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## References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. [organomation.com](https://www.organomation.com) [organomation.com]
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